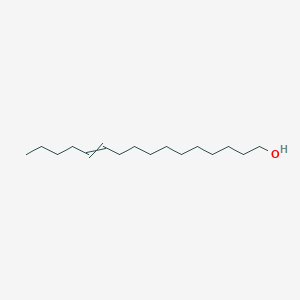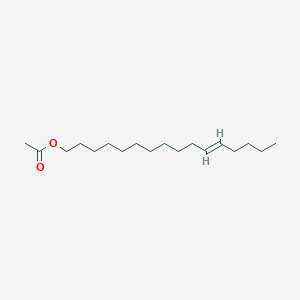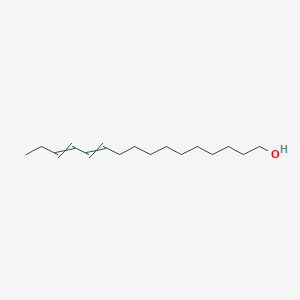
(11z,13e)-Hexadecadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11z,13e)-Hexadecadien-1-ol, commonly known as HHD, is a long-chain alcohol that is widely used in scientific research. It is a colorless liquid with a floral odor and is produced by many plants and insects. HHD is an important molecule in the field of chemistry, biochemistry, and pharmacology due to its unique properties.
Applications De Recherche Scientifique
HHD has a wide range of scientific research applications. It is commonly used as a pheromone in insect behavior studies. HHD is also used as a flavoring agent in the food industry. In addition, HHD is used in the fragrance industry to produce floral scents.
Mécanisme D'action
The mechanism of action of HHD is not fully understood. However, it is believed that HHD acts as a pheromone by binding to specific receptors in the olfactory system of insects. This binding triggers a series of biochemical reactions that result in a behavioral response.
Effets Biochimiques Et Physiologiques
HHD has been shown to have several biochemical and physiological effects. In insects, HHD has been shown to elicit a variety of behaviors, including mating behavior, aggregation, and feeding behavior. In mammals, HHD has been shown to have anxiolytic effects, reducing anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
HHD has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. HHD is also readily available and inexpensive. However, one limitation of HHD is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on HHD. One area of research could be the development of new synthesis methods for HHD that are more efficient and cost-effective. Another area of research could be the investigation of the mechanism of action of HHD in insects and mammals. Additionally, the potential use of HHD as a therapeutic agent for anxiety and stress-related disorders in humans could be explored.
Conclusion:
In conclusion, (11z,13e)-Hexadecadien-1-ol is an important molecule in scientific research due to its unique properties and wide range of applications. It is commonly used as a pheromone in insect behavior studies and as a flavoring agent in the food industry. HHD has several biochemical and physiological effects and has potential therapeutic applications for anxiety and stress-related disorders. Further research on HHD is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
HHD can be synthesized by several methods such as the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The most commonly used method for synthesizing HHD is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide. The reaction produces an alkene, which is then hydrogenated to produce HHD.
Propriétés
Numéro CAS |
111872-80-1 |
|---|---|
Nom du produit |
(11z,13e)-Hexadecadien-1-ol |
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3 |
Clé InChI |
GKFQVSXEEVMHMA-UHFFFAOYSA-N |
SMILES |
CCC=CC=CCCCCCCCCCCO |
SMILES canonique |
CCC=CC=CCCCCCCCCCCO |
Pureté |
97% |
Synonymes |
hexadeca-11,13-dien-1-ol; 11,13-Hexadecadien-1-ol, (E,Z)-, 111872-80-1, (Z,Z)-11,13-Hexadecadien-1-ol, ACMC-20mezk, CTK0D3272, CTK2H8602, CTK2I7356, CTK9A2342, 71720-83-7, AG-G-81390, 11,13-Hexadecadien-1-ol, (Z,E)-, 80625-62-3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



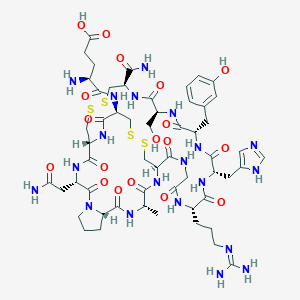
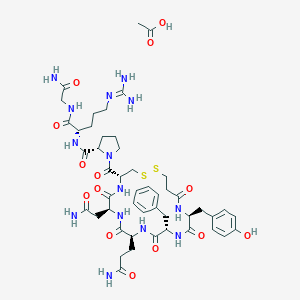






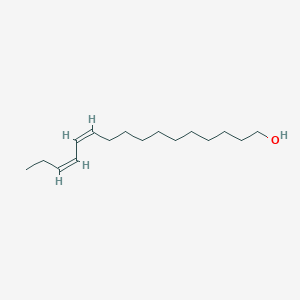


![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)
